molecular formula C12H14N2S B13903276 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine

Cat. No.: B13903276
M. Wt: 218.32 g/mol
InChI Key: CNZNRMWCDRNGBO-UHFFFAOYSA-N
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Description

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a thiazole boronic acid and a phenyl halide.

    Introduction of the Ethanamine Group: The ethanamine group can be attached via reductive amination of the corresponding ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of the corresponding thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the ethanamine group, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine

InChI

InChI=1S/C12H14N2S/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12/h3-8H,13H2,1-2H3

InChI Key

CNZNRMWCDRNGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N

Origin of Product

United States

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